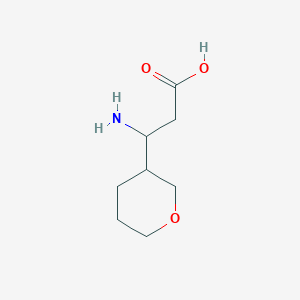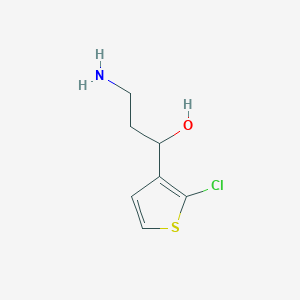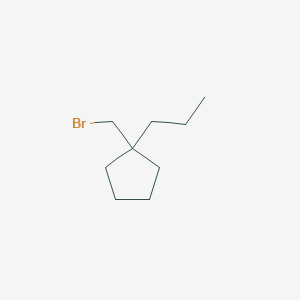
1-(Bromomethyl)-1-propylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-propylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a propyl group at the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-propylcyclopentane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals, which then react with the cyclopentane ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-propylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can result in the formation of 1-propylcyclopentene.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, amines.
Elimination Reactions: Alkenes.
Oxidation: Carboxylic acids, ketones.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-propylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme mechanisms or metabolic pathways.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-propylcyclopentane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)cyclopropane: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.
1-(Bromomethyl)cyclohexane: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(Chloromethyl)-1-propylcyclopentane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(Bromomethyl)-1-propylcyclopentane is unique due to its specific ring size and the presence of both a bromomethyl and a propyl group. This combination of functional groups and ring structure imparts distinct reactivity and properties, making it a valuable compound for various applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-propylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-2-5-9(8-10)6-3-4-7-9/h2-8H2,1H3 |
Clé InChI |
GWQKUYNJHJOQAD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



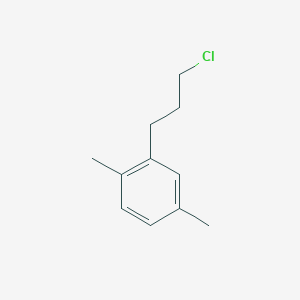
![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
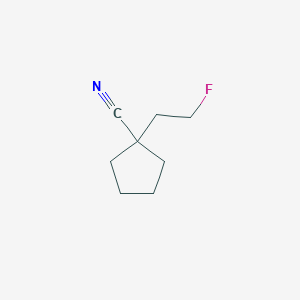
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
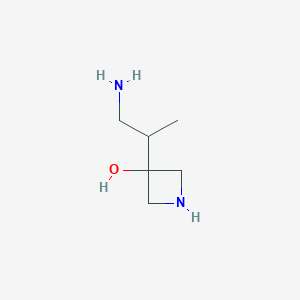

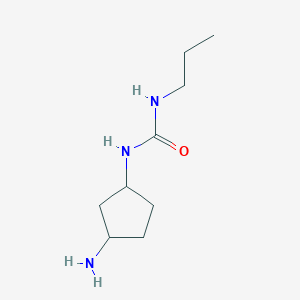
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)

